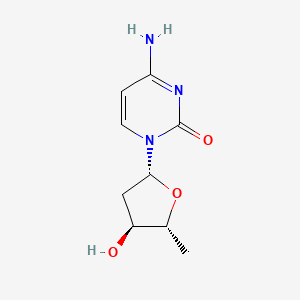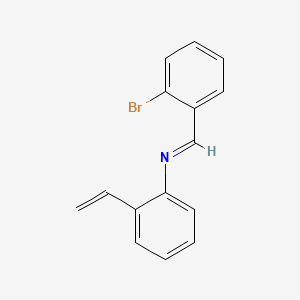
(E)-1-(2-bromophenyl)-N-(2-ethenylphenyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2-bromophenyl)-N-(2-ethenylphenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a bromine atom attached to a phenyl ring and an ethenyl group attached to another phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(2-bromophenyl)-N-(2-ethenylphenyl)methanimine typically involves the condensation reaction between 2-bromoaniline and 2-ethenylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can ensure the consistent quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(E)-1-(2-bromophenyl)-N-(2-ethenylphenyl)methanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of (E)-1-(2-bromophenyl)-N-(2-ethenylphenyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
- (E)-1-(2-chlorophenyl)-N-(2-ethenylphenyl)methanimine
- (E)-1-(2-fluorophenyl)-N-(2-ethenylphenyl)methanimine
- (E)-1-(2-iodophenyl)-N-(2-ethenylphenyl)methanimine
Comparison:
- Uniqueness: The presence of the bromine atom in (E)-1-(2-bromophenyl)-N-(2-ethenylphenyl)methanimine imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it distinct in terms of reactivity and potential applications.
- Reactivity: Bromine is more reactive in substitution reactions compared to chlorine and fluorine, but less reactive than iodine. This makes this compound a versatile intermediate in organic synthesis.
特性
分子式 |
C15H12BrN |
|---|---|
分子量 |
286.17 g/mol |
IUPAC名 |
1-(2-bromophenyl)-N-(2-ethenylphenyl)methanimine |
InChI |
InChI=1S/C15H12BrN/c1-2-12-7-4-6-10-15(12)17-11-13-8-3-5-9-14(13)16/h2-11H,1H2 |
InChIキー |
FNTZPNSOOAHHPV-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=CC=C1N=CC2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid](/img/structure/B11828531.png)

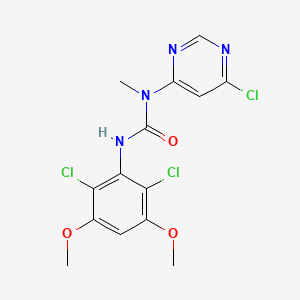
![7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11828550.png)
![a][1,5]Diazocin-9-yl]-amide](/img/structure/B11828554.png)
![[(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828557.png)
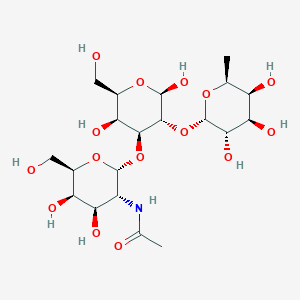
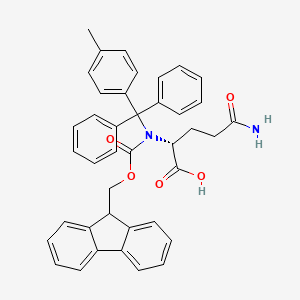
![(2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol](/img/structure/B11828571.png)

![Gal2Ac3Ac4Ac6Ac(b1-4)[Bn(-6)]L-GlcNAc(a)-O-Bn](/img/structure/B11828576.png)
